molecular formula C20H21N3O5S B2883547 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide CAS No. 496039-70-4

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2883547
CAS No.: 496039-70-4
M. Wt: 415.46
InChI Key: DZOUDOIISGSPAW-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its complex structure, which includes an ethylphenoxy group, an oxazole ring, and a sulfamoylphenyl group. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Acylation: The process begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.

    Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.

    Sulfochlorination: The oxazole compound is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid to produce 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.

    Ammonolysis: Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to yield the target compound.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the phenyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-15-4-8-17(9-5-15)27-13-20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(2)28-22-19/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOUDOIISGSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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